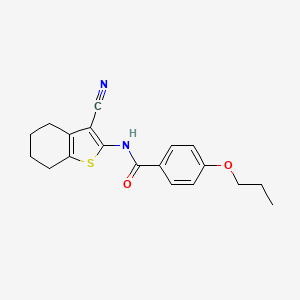![molecular formula C24H22FN3O2 B10958420 2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10958420.png)
2-Amino-4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a molecular formula of C26H25FN2O4 and a molecular weight of 448.49 g/mol This compound is characterized by its unique structure, which includes a quinoline core, a fluorobenzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activity.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The quinoline core and the fluorobenzyl and methoxyphenyl groups contribute to its binding affinity and selectivity for these targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4-FLUOROBENZOIC ACID: This compound shares the fluorobenzyl group but lacks the quinoline core and methoxyphenyl group.
4-FLUOROBENZYLAMINE: This compound contains the fluorobenzyl group but lacks the quinoline core and methoxyphenyl group.
Uniqueness
The uniqueness of 2-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE lies in its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H22FN3O2 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-amino-4-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22FN3O2/c1-29-22-12-16(8-11-21(22)30-14-15-6-9-17(25)10-7-15)23-18-4-2-3-5-20(18)28-24(27)19(23)13-26/h6-12H,2-5,14H2,1H3,(H2,27,28) |
InChI Key |
QRJJWEHWZMCOOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10958341.png)
![1-butyl-N-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958346.png)
![9-[2-(benzyloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B10958355.png)
![4-[1-(benzenesulfonyl)piperidin-3-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958362.png)
![N-[6-bromo-2-(2-chloro-5-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-2-ethoxybenzamide](/img/structure/B10958367.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10958371.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958376.png)

![7-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958383.png)
-yl)methanone](/img/structure/B10958390.png)
![6-(difluoromethyl)-3-({2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoyl}amino)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10958399.png)
![Methyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B10958401.png)
![2-Amino-1-(4-bromo-2-fluorophenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B10958406.png)
![5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10958414.png)
